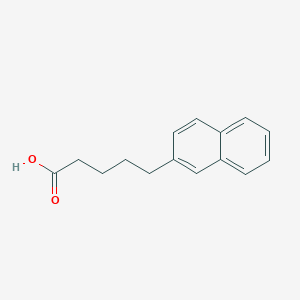

5-Naphthalen-2-ylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Naphthalen-2-ylpentanoic acid is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-2-ylpentanoic acid typically involves the reaction of naphthalene derivatives with pentanoic acid precursors. One common method is the Friedel-Crafts acylation, where naphthalene reacts with a pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-2-ylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts like iron(III) chloride or sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-2-carboxylic acid, while reduction can produce naphthalen-2-ylpentanol.

Scientific Research Applications

5-Naphthalen-2-ylpentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Naphthalen-2-ylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

- Naphthalene-2-carboxylic acid

- Naphthalene-1-carboxylic acid

- 2-Naphthol

Uniqueness

5-Naphthalen-2-ylpentanoic acid is unique due to its extended carbon chain, which imparts different physicochemical properties compared to other naphthalene derivatives

Biological Activity

5-Naphthalen-2-ylpentanoic acid (CAS No. 7475-48-1) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a naphthalene moiety attached to a pentanoic acid side chain. This structure may enhance its solubility and biological activity compared to other similar compounds. The molecular formula is C13H14O2 with a molecular weight of approximately 218.25 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Cannabinoid Receptors : Preliminary studies suggest that this compound may act as an agonist for peripheral cannabinoid (CB2) receptors, which are involved in modulating pain and inflammation.

- Phospholipase A2 Inhibition : There is emerging evidence that compounds structurally related to this compound exhibit inhibitory effects on Ca²⁺-independent phospholipase A₂ (iPLA₂), which plays a critical role in lipid signaling pathways associated with inflammatory responses .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines, including:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Its ability to inhibit iPLA₂ suggests a role in reducing pro-inflammatory mediators, which could be beneficial in treating autoimmune diseases and chronic inflammatory conditions .

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that this compound significantly inhibited cell proliferation in cancer cell lines at micromolar concentrations. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

- In Vivo Studies : Animal models have shown that administration of this compound can lead to decreased tumor growth rates and reduced inflammatory markers, indicating its potential for therapeutic use in oncology and inflammation-related diseases.

Future Directions

The ongoing research into the biological activity of this compound highlights several promising avenues:

- Drug Development : Given its pharmacological properties, further investigation into its efficacy and safety profiles could pave the way for new drug formulations targeting cancer and inflammatory diseases.

- Mechanistic Studies : Detailed studies exploring the specific pathways affected by this compound will enhance our understanding of its biological effects and facilitate the design of more potent analogs.

Properties

CAS No. |

7475-48-1 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

5-naphthalen-2-ylpentanoic acid |

InChI |

InChI=1S/C15H16O2/c16-15(17)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2,(H,16,17) |

InChI Key |

JAXNZEPNAKECTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.